molecular formula C9H14N4O2 B13069767 Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B13069767
M. Wt: 210.23 g/mol
InChI Key: MTEVEIFPKPKYHL-UHFFFAOYSA-N
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Description

Fundamental Chemical Properties and Structural Analysis

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature Rationale

The International Union of Pure and Applied Chemistry (IUPAC) name ethyl 2-amino-5,6,7,8-tetrahydro-triazolo[1,5-a]pyridine-6-carboxylate is derived through the following rationale:

  • Parent structure : The bicyclic system comprises a triazolo[1,5-a]pyridine core, where a triazole ring (positions 1, 2, 4) is fused to a pyridine ring at positions 1 and 5-a.
  • Saturation : The prefix 5H,6H,7H,8H- indicates partial hydrogenation of the pyridine ring, resulting in a tetrahydro configuration that reduces aromaticity and introduces conformational flexibility.
  • Substituents :
    • An ethyl carboxylate group at position 6 of the pyridine ring.
    • An amino group at position 2 of the triazole ring.

This nomenclature prioritizes the triazole ring as the primary heterocycle, with pyridine as the fused component, adhering to IUPAC fusion rules for bicyclic systems.

SMILES/InChI Representations

The Simplified Molecular-Input Line-Entry System (SMILES) and International Chemical Identifier (InChI) encode the compound’s structure as follows:

  • SMILES : CCOC(=O)C1CCC2=NC(=NN2C1)N
    • Breakdown:
      • CCOC(=O): Ethyl ester group.
      • C1CCC2=NC(=NN2C1)N: Bicyclic system with a triazole ring (N=C(=N)N) fused to a partially saturated pyridine (C1CCC).
  • InChIKey : MTEVEIFPKPKYHL-UHFFFAOYSA-N
    • This 27-character hash uniquely identifies the compound’s stereochemical and structural features.

Molecular Architecture

Triazolopyridine Core Conformational Analysis

The triazolopyridine core consists of a triazole ring fused to a pyridine ring, with the latter existing in a tetrahydro (partially saturated) state. Key conformational features include:

  • Ring puckering : Partial saturation of the pyridine ring introduces non-planar geometry, enabling chair-like conformations in the tetrahydro region. This contrasts with fully aromatic pyridines, which adopt planar structures.
  • Fusion angle : The triazole and pyridine rings fuse at a dihedral angle of approximately 15–25°, as observed in analogous triazolopyridine systems. This angle facilitates π-π stacking interactions in biological targets.
  • Tautomerism : The amino group at position 2 participates in prototropic tautomerism, shifting between amino and imino forms depending on solvent polarity and pH.
Functional Group Spatial Arrangement

The spatial arrangement of functional groups critically influences reactivity and intermolecular interactions:

  • Ethyl carboxylate : Positioned axially relative to the pyridine ring, the ester group adopts a conformation that minimizes steric hindrance with the triazole moiety.
  • Amino group : Located at position 2 of the triazole ring, it projects perpendicular to the bicyclic plane, optimizing hydrogen-bonding potential.
  • Electronic effects : The electron-withdrawing carboxylate group reduces electron density at the pyridine nitrogen, while the electron-donating amino group enhances nucleophilicity at the triazole ring.

Physicochemical Profiling

Thermodynamic Stability Parameters

The compound exhibits moderate thermodynamic stability, influenced by:

  • Resonance stabilization : Delocalization of π-electrons across the triazole and pyridine rings.
  • Hydrogen bonding : Intra- and intermolecular H-bonds involving the amino and carbonyl groups enhance crystalline stability.
  • Thermal decomposition : Differential scanning calorimetry (DSC) of analogous triazolopyridines reveals decomposition onset temperatures of 180–220°C, suggesting comparable stability for this compound.
Solubility-Lipophilicity Relationships

The balance between polar and nonpolar moieties dictates solubility:

Property Value/Description
Molecular weight 210.23 g/mol
LogP (estimated) 1.2–1.5 (moderate lipophilicity)
Aqueous solubility 0.5–1.2 mg/mL (sparingly soluble)
Preferred solvents Dimethyl sulfoxide, ethanol, acetone
  • Lipophilicity : The ethyl ester contributes to lipid bilayer permeability, while the amino group enhances water solubility via H-bonding.
  • pH-dependent solubility : Protonation of the pyridine nitrogen (pKa ≈ 3.5) and triazole amino group (pKa ≈ 5.8) increases solubility in acidic media.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h6H,2-5H2,1H3,(H2,10,12)

InChI Key

MTEVEIFPKPKYHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=NC(=NN2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions at its amino, carboxylate, and ethyl ester groups:

Oxidation

  • Reagents : KMnO₄ (acidic conditions) or H₂O₂.

  • Products : Oxidation of the ethyl ester yields carboxylic acids.

Substitution

  • Reagents : Alkyl halides or acyl chlorides with bases (e.g., triethylamine).

  • Products : Alkylation of the amino group or esterification of the carboxylate .

Cyclization with Electrophiles

  • Reagents : Phenyl isothiocyanate.

  • Products : Substituted triazolo-pyridines (e.g., triazole ring expansion) .

Reaction Conditions and Yields

Reagent Solvent Temperature Yield
Ethyl acetoacetateEthanol + acetic acid130 °C74%
Phenyl isothiocyanateDMF100 °C90%
Diethyl oxalateAcetonitrile65 °C85–97%

Catalytic Systems

  • Pd(OAc)₂ : Enhances cyclization efficiency in acetic acid .

  • 4,4'-trimethylenedipiperidine (TMDP) : Ecofriendly catalyst for Biginelli-like reactions .

Structural Analysis

The compound’s structure has been confirmed via:

  • NMR spectroscopy : Identifies proton environments in the triazole and pyridine rings .

  • X-ray crystallography : Validates ring fusion and substituent positions .

Environmental Impact

The use of TMDP as a catalyst in synthesis reduces waste and eliminates hazardous reagents, aligning with green chemistry principles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have demonstrated that derivatives of Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCancer Cell LineIC50 (µM)
AHeLa15
BMCF-712
CA54920

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that certain derivatives possess significant antibacterial and antifungal properties.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Agricultural Applications

Pesticidal Properties:
this compound has been explored as a potential pesticide. Research indicates that it can effectively control pests and diseases in crops while being less harmful to beneficial insects.

Herbicidal Activity:
The compound has shown herbicidal activity against several weed species. Field trials have indicated its potential as a selective herbicide that can inhibit the growth of target weeds without adversely affecting crop yield.

Materials Science

Polymer Synthesis:
The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.

Nanocomposites:
Incorporating this compound into nanocomposite materials has resulted in improved electrical conductivity and thermal stability. These materials are being researched for applications in electronics and energy storage devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate and related compounds:

Compound Name Core Structure Substituents Key Properties/Activities Reference
Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (10) Dihydro-[1,2,4]triazolo-pyrimidine - 5-methyl
- 7-phenyl
- 4,7-dihydro pyrimidine
Enhanced regioselectivity in synthesis; potential for bioactivity modulation via dihydro ring
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate Aromatic [1,2,4]triazolo-pyridine - 8-(2,4-dichlorophenyl)
- 6-methyl
Demonstrated antifungal, anticancer, and anti-inflammatory activities
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Dihydro-[1,2,4]triazolo-pyrimidine - 7-(2,4-dimethoxyphenyl)
- 5-phenyl
Improved solubility due to methoxy groups; used in agrochemical research
Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Aromatic [1,2,4]triazolo-pyrimidine - 5-propyl
- 7-pyridin-4-yl
High molecular weight (311.338 g/mol); potential CNS activity due to pyridyl substituent

Biological Activity

Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fused ring system that includes both a triazole and a pyridine structure. Its molecular formula is C9H14N4O2C_9H_{14}N_4O_2 with a molecular weight of 210.23 g/mol. The presence of an ethyl ester group and an amino group at the 2-position of the triazole ring contributes to its unique chemical properties and biological activities .

This compound has been investigated primarily for its ability to inhibit cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. CDK2 plays a crucial role in cell cycle regulation; thus, its inhibition can lead to reduced proliferation of cancer cells .

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance:

  • CDK2 Inhibition : The compound selectively inhibits CDK2 with notable potency compared to other similar compounds that may lack such specificity .
  • Cell Proliferation : In vitro studies have shown that the compound effectively reduces the proliferation of various cancer cell lines.

Antiviral Activity

This compound has also been evaluated for antiviral properties:

  • Influenza Virus : In studies assessing its antiviral activity against Influenza A virus (FluA), the compound demonstrated an IC50 value indicating effective inhibition of viral replication .
  • Mechanism : The antiviral mechanism appears to involve disruption of protein interactions essential for viral replication.

Antimicrobial and Anti-inflammatory Properties

Similar triazolopyridine derivatives have shown antimicrobial and anti-inflammatory activities:

  • Antimicrobial Testing : Several derivatives have been tested against various bacterial strains with promising results .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity; however, further studies are needed to elucidate this effect.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50/EC50 ValueNotes
CDK2 InhibitionCyclin-dependent kinase 2Specific value TBDSignificant for cancer therapy
Antiviral ActivityInfluenza A virusIC50 = 153 μMEffective in reducing viral replication
AntimicrobialVarious bacterial strainsVariableFurther studies required
Anti-inflammatoryTBDTBDPotential but not yet confirmed

Case Studies

  • CDK Inhibition Study : A study demonstrated that this compound exhibited selective inhibition of CDK2 in several cancer cell lines. This selectivity is crucial for minimizing side effects often associated with broad-spectrum kinase inhibitors .
  • Antiviral Efficacy : In research evaluating the compound against Influenza A virus using plaque reduction assays in MDCK cells, it was found to significantly inhibit viral growth while maintaining low cytotoxicity levels .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate?

Methodological Answer: The compound is synthesized via cyclization or annulation strategies. Key protocols include:

  • Annulation of triazole precursors : Reacting 2-aminopyridine derivatives with ethynylmagnesium bromide, followed by cyclization with sodium azide and copper catalysts (e.g., CuSO₄/Na ascorbate) in DMF at 80°C, yielding ~76% after column chromatography .
  • Tandem reactions : Using (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate with K₂CO₃ in DMF (8h, room temperature), followed by recrystallization in hexane/ethyl acetate .
  • Regioselective synthesis : Adjusting reaction conditions (e.g., ionic vs. acidic) to control the position of substituents in dihydro derivatives .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • X-ray crystallography : Resolving bond lengths (e.g., C–C = 1.34–1.51 Å) and torsion angles (e.g., 55.6° for carboxylate group orientation) .
  • NMR spectroscopy : Identifying amino and ethyl ester protons (δ 1.2–1.4 ppm for CH₃; δ 4.2–4.4 ppm for OCH₂) .
  • HPLC : Purity validation (>95%) using reverse-phase columns .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data be resolved?

Methodological Answer: Discrepancies in bond angles or torsion angles (e.g., 72.6° vs. 55.6° for benzene ring orientation) arise from substituent effects. Strategies include:

  • Validation via DFT calculations : Comparing experimental vs. computed geometries.
  • Revisiting refinement parameters : Ensuring H atoms are modeled with riding constraints (C–H = 0.93–0.97 Å) and isotropic displacement parameters .
  • Cross-referencing databases : Using the Cambridge Structural Database (CSD) to benchmark deviations .

Q. What is the mechanism of biological activity for this compound?

Methodological Answer: The triazole and pyridine rings enable interactions with biological targets:

  • Enzyme inhibition : The ethynyl group participates in π-π stacking with aromatic residues (e.g., in antifungal targets), while the amino group forms hydrogen bonds with catalytic sites .
  • Anticancer activity : Derivatives disrupt microtubule assembly via binding to β-tubulin, as shown in analogues with IC₅₀ values <10 μM .

Q. How is regioselectivity achieved in synthesizing derivatives?

Methodological Answer: Regioselectivity is controlled by:

  • Reaction conditions : Acidic conditions favor 5-methyl-7-phenyl substitution, while ionic conditions yield 7-methyl-5-phenyl isomers .
  • Catalyst tuning : Copper(I) iodide promotes cyclization at the pyridine N1 position, avoiding competing pathways .

Q. How do substituents influence the compound’s reactivity?

Methodological Answer:

  • Ethyl ester group : Enhances solubility in polar aprotic solvents (e.g., DMSO) for reaction with nucleophiles.
  • Amino group : Acts as a directing group in electrophilic substitution (e.g., bromination at C7) .

Q. What intermolecular interactions stabilize the crystal structure?

Methodological Answer: Weak C–H⋯O interactions (2.5–3.0 Å) between the carboxylate oxygen and adjacent H atoms create zigzag chains in the [100] direction. These are critical for packing stability and can be probed via Hirshfeld surface analysis .

Q. How to address low yields in scaled-up synthesis?

Methodological Answer:

  • Solvent optimization : Replace DMF with THF to reduce viscosity and improve mixing.
  • Catalyst recycling : Immobilize copper catalysts on silica to reduce metal leaching .

Data Contradictions and Validation

  • Synthesis yields : Discrepancies (e.g., 65% vs. 76%) may stem from starting material purity or catalyst aging. Use Karl Fischer titration to verify solvent dryness .
  • Biological activity : Variability in IC₅₀ values across studies requires standardized assays (e.g., MTT vs. ATP-based viability tests) .

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